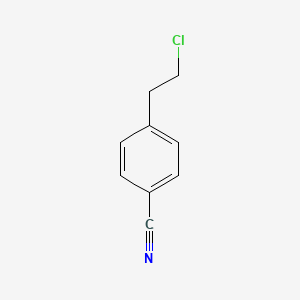

4-(2-Chloroethyl)benzonitrile

Description

Structure

3D Structure

Properties

CAS No. |

1260778-72-0 |

|---|---|

Molecular Formula |

C9H8ClN |

Molecular Weight |

165.62 g/mol |

IUPAC Name |

4-(2-chloroethyl)benzonitrile |

InChI |

InChI=1S/C9H8ClN/c10-6-5-8-1-3-9(7-11)4-2-8/h1-4H,5-6H2 |

InChI Key |

SCDLDNNUCNWTQH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1CCCl)C#N |

Origin of Product |

United States |

Reaction Mechanisms and Chemical Transformations Involving 4 2 Chloroethyl Benzonitrile

Mechanistic Pathways of the Chloroethyl Moiety in 4-(2-Chloroethyl)benzonitrile

The chloroethyl group attached to the benzonitrile (B105546) core is a primary alkyl halide, predisposing it to reactions typical of this class of compounds. Its reactivity is primarily centered around the electrophilic carbon atom bonded to the chlorine, which serves as a good leaving group.

Intramolecular Cyclization Reactions and Ring Closures

Under specific conditions, this compound can undergo intramolecular cyclization. This process typically involves the formation of a new ring by the reaction of the chloroethyl side chain with the aromatic ring. One such possibility is a Friedel-Crafts-type alkylation. In the presence of a Lewis acid catalyst, the chloroethyl group can form a carbocation or a polarized complex, which then acts as an electrophile. This electrophile can attack the electron-rich phenyl ring, leading to the formation of a tetralone derivative after subsequent oxidation. The reaction is a cascade process that involves the initial cyclization followed by rearomatization or oxidation steps. beilstein-journals.org

Base-catalyzed intramolecular cyclizations are also conceivable, particularly if another reactive group is present on the molecule that can act as an internal nucleophile. rsc.orgrsc.org For instance, modification of the nitrile group could introduce a nucleophilic center that subsequently attacks the chloroethyl moiety.

Intermolecular Nucleophilic Additions and Substitutions on the Chloroethyl Group

The primary chloroethyl group of this compound is highly susceptible to bimolecular nucleophilic substitution (Sₙ2) reactions. libretexts.orgmasterorganicchemistry.com In this single-step mechanism, a nucleophile attacks the carbon atom bearing the chlorine from the backside, leading to an inversion of configuration at the reaction center as the carbon-chlorine bond breaks simultaneously. masterorganicchemistry.com A wide array of nucleophiles can displace the chloride ion, leading to a variety of substituted products.

Common nucleophiles and the corresponding products include:

Amines : Reaction with primary or secondary amines yields the corresponding N-substituted phenethylamines. This is a crucial step in the synthesis of various biologically active compounds. nih.govyoutube.com

Hydroxide (B78521)/Alkoxides : Treatment with sodium or potassium hydroxide or alkoxides (e.g., sodium methoxide) results in the formation of the corresponding alcohol or ether.

Thiols/Thiolates : Reaction with thiols or their conjugate bases (thiolates) produces thioethers.

Cyanide : Substitution by a cyanide ion would extend the carbon chain, yielding a dinitrile derivative. chemrevise.orgyoutube.com

The rate of these Sₙ2 reactions is dependent on the concentration of both this compound and the incoming nucleophile. libretexts.org The choice of solvent is also critical, with polar aprotic solvents generally favoring the Sₙ2 pathway. youtube.com

| Nucleophile | Reagent Example | Product Type |

| Amine | R-NH₂ | Secondary Amine |

| Alkoxide | NaOCH₃ | Ether |

| Thiolate | NaSH | Thioether |

| Cyanide | NaCN | Dinitrile |

Rearrangement Reactions Involving the Chloroethyl Substituent

Under conditions that favor the formation of a carbocation, such as in solvolysis reactions or in the presence of strong Lewis acids, the primary carbocation that would form from the chloroethyl group can undergo rearrangement to a more stable secondary benzylic carbocation. This is an example of a Wagner-Meerwein rearrangement, which involves a 1,2-hydride shift. msu.edu This rearrangement is a common feature in reactions of neopentyl-type systems where a primary carbocation can rearrange to a more stable tertiary carbocation. msu.edu

Once the more stable secondary carbocation is formed, it can then be attacked by a nucleophile, lose a proton to form an alkene, or participate in other reactions. The potential for such rearrangements must be considered when designing syntheses using this compound under Sₙ1-type conditions. libretexts.orgslideshare.net

Reactivity of the Nitrile Functional Group in this compound

The nitrile group (C≡N) is a versatile functional group that can undergo a variety of transformations. Its reactivity stems from the polarized nature of the carbon-nitrogen triple bond, which renders the carbon atom electrophilic. openstax.org

Nucleophilic Addition to the Nitrile Triple Bond

The electrophilic carbon of the nitrile group is susceptible to attack by nucleophiles. ucalgary.ca These reactions can be broadly categorized based on the strength of the nucleophile and the reaction conditions.

Hydrolysis : The nitrile group can be hydrolyzed to a carboxylic acid or an amide under either acidic or basic conditions. openstax.orgdoubtnut.com

Acid-catalyzed hydrolysis : Protonation of the nitrile nitrogen makes the carbon atom more electrophilic for attack by water. The initial product is an imidic acid, which tautomerizes to an amide. Further hydrolysis of the amide yields a carboxylic acid and an ammonium (B1175870) ion. libretexts.org

Base-catalyzed hydrolysis : A hydroxide ion directly attacks the nitrile carbon. The resulting imine anion is protonated by water to give an imidic acid, which then tautomerizes to an amide. The amide can be further hydrolyzed to a carboxylate salt. openstax.org

Reduction : The nitrile group can be reduced to a primary amine. A powerful reducing agent like lithium aluminum hydride (LiAlH₄) is commonly used for this transformation. The reaction proceeds via two successive nucleophilic additions of a hydride ion to the nitrile carbon. openstax.orglibretexts.org Catalytic hydrogenation using catalysts like Raney nickel or platinum on carbon can also be employed. researchgate.netcardiff.ac.uk

Reaction with Organometallic Reagents : Grignard reagents (RMgX) or organolithium reagents (RLi) add to the nitrile carbon to form an imine anion salt. libretexts.org Aqueous workup then hydrolyzes the imine to a ketone. This provides a valuable route for the synthesis of ketones where the organometallic reagent provides one of the alkyl or aryl groups attached to the carbonyl. libretexts.org

| Reaction | Reagents | Product Functional Group |

| Acid Hydrolysis | H₃O⁺, heat | Carboxylic Acid |

| Base Hydrolysis | NaOH, H₂O, heat | Carboxylate |

| Reduction | 1. LiAlH₄, ether 2. H₂O | Primary Amine |

| Grignard Reaction | 1. R-MgBr, ether 2. H₃O⁺ | Ketone |

Cycloaddition Reactions Involving the Nitrile

The nitrile group can participate in cycloaddition reactions, serving as a dipolarophile. A notable example is the [3+2] cycloaddition with nitrile oxides to form 1,2,4-oxadiazoles. nih.govmdpi.com In this reaction, the nitrile oxide acts as a 1,3-dipole that reacts with the C≡N bond of this compound. The regioselectivity of such cycloadditions can often be predicted by computational studies. mdpi.comicm.edu.pl

Another type of cycloaddition is the photoinduced reaction with carbenes. Irradiation of a diazo compound can generate a carbene, which then reacts with the nitrile. The proposed mechanism involves the trapping of the carbene by the nitrile to form a nitrogen ylide intermediate, which then undergoes an intramolecular [3+2] cycloaddition to yield an oxazole (B20620) ring. chemistryviews.org These reactions provide efficient routes to various five-membered heterocyclic systems. chemistryviews.org

Hydrolysis and Amidation Pathways of the Nitrile Group

The cyano group of this compound can be readily converted to a carboxylic acid or an amide under appropriate reaction conditions. These transformations are fundamental in organic synthesis, providing access to a range of valuable derivatives.

The hydrolysis of nitriles to carboxylic acids can be achieved under either acidic or basic conditions. organicchemistrytutor.comyoutube.comyoutube.comlibretexts.org In an acidic medium, the reaction is typically initiated by the protonation of the nitrile nitrogen, which enhances the electrophilicity of the carbon atom. Subsequent nucleophilic attack by water leads to the formation of an amide intermediate, which is then further hydrolyzed to the corresponding carboxylic acid. organicchemistrytutor.comyoutube.com For instance, the hydrolysis of a substituted benzonitrile to its benzoic acid derivative has been reported to proceed in an acidic or basic medium. google.com

Under basic conditions, the strongly nucleophilic hydroxide ion directly attacks the electrophilic carbon of the nitrile group. libretexts.org This is followed by protonation to yield an amide intermediate. libretexts.org Depending on the reaction conditions, the amide can be isolated, or the reaction can proceed to the carboxylate salt with further heating, which upon acidification yields the carboxylic acid. organicchemistrytutor.comyoutube.com Milder basic conditions may favor the formation of the amide as the final product. organicchemistrytutor.com

The direct conversion of the nitrile group in this compound to an amide function, yielding 4-(2-chloroethyl)benzamide, is also a key transformation. This can be accomplished through controlled hydrolysis, as mentioned, or by other synthetic methods. The synthesis of various benzamides often involves the reaction of a corresponding benzoyl chloride with an amine. google.comfarmaciajournal.com While not a direct amidation of the nitrile, this highlights a common route to related amide structures. The stability of the chloroethyl group during these transformations is a critical consideration for synthetic planning.

Table 1: Hydrolysis and Amidation Reactions of Nitriles

| Transformation | Reagents and Conditions | Product | Reference |

| Acidic Hydrolysis | H₂SO₄, H₂O, heat | Carboxylic Acid | chegg.com |

| Basic Hydrolysis | NaOH, H₂O, heat, then H₃O⁺ | Carboxylic Acid | libretexts.org |

| Partial Hydrolysis to Amide | Mild basic conditions (e.g., lower temp.) | Primary Amide | organicchemistrytutor.com |

| Amide Synthesis from Acid Chloride | R-NH₂, solvent (e.g., methylene (B1212753) chloride) | N-substituted Amide | google.com |

Synergistic Reactivity and Orthogonal Transformations Between Functional Groups

The presence of two distinct reactive sites in this compound—the nitrile and the chloroethyl group—opens up possibilities for synergistic effects and orthogonal chemical transformations. Synergistic reactivity implies that the two functional groups mutually influence each other's reactivity, potentially leading to unique reaction pathways. epa.gov Orthogonal transformations, on the other hand, refer to the selective reaction of one functional group in the presence of the other, without affecting it. researchgate.net

The electron-withdrawing nature of the nitrile group can influence the reactivity of the chloroethyl side chain. nih.gov This effect can be crucial in nucleophilic substitution reactions at the benzylic position. Conversely, the chloroethyl group's presence might affect the reactivity of the nitrile, for instance, by altering the electron density on the aromatic ring. nih.gov

A key aspect of utilizing bifunctional compounds like this compound is the ability to perform chemoselective reactions. This allows for the stepwise modification of the molecule, building complexity in a controlled manner. For example, it is possible to selectively transform the nitrile group while leaving the chloroethyl moiety intact, or vice versa. This requires careful selection of reagents and reaction conditions.

One example of an orthogonal transformation would be the selective reaction of the chloroethyl group with a nucleophile without affecting the nitrile. This would require a nucleophile that is reactive towards alkyl halides but not towards nitriles under the chosen conditions. Such transformations are invaluable in the synthesis of complex molecules where protecting groups might otherwise be required. researchgate.net

The concept of synergistic reactivity can be observed in reactions where both functional groups participate. For instance, in certain environments, the nitrile and chloroethyl groups might interact in a way that facilitates a unique cyclization or rearrangement reaction. Studies on nitrile-butadiene rubber have shown a synergistic crosslinking effect between double bonds and nitrile groups in the presence of H₂S, indicating that the coexistence of these functionalities can lead to enhanced reactivity. epa.gov While not a direct analogue, this illustrates the principle of synergistic effects between different functional groups within a molecule.

The ability to perform these selective and synergistic reactions makes this compound a valuable building block in medicinal chemistry and materials science, allowing for the synthesis of a diverse range of compounds with tailored properties.

Advanced Spectroscopic Characterization and Structural Elucidation of 4 2 Chloroethyl Benzonitrile

Vibrational Spectroscopy for Molecular Dynamics and Bonding Analysis

Vibrational spectroscopy is a powerful tool for identifying the functional groups and understanding the bonding characteristics of a molecule. The combination of FT-IR and FT-Raman spectroscopy offers a complete vibrational profile of 4-(2-Chloroethyl)benzonitrile.

FT-IR spectroscopy measures the absorption of infrared radiation by the molecule, causing transitions between vibrational energy levels. The resulting spectrum provides a unique fingerprint of the molecule, with specific absorption bands corresponding to different functional groups. For this compound, key absorptions are expected for the nitrile, the aromatic ring, and the alkyl chloride moiety.

The most characteristic band is the C≡N stretching vibration, which typically appears as a sharp, intense peak in the region of 2230-2210 cm⁻¹. Aromatic C-H stretching vibrations are anticipated above 3000 cm⁻¹, while the aliphatic C-H stretching of the ethyl group would appear just below 3000 cm⁻¹. The C-Cl stretching vibration is expected in the fingerprint region, generally between 800 and 600 cm⁻¹.

Expected FT-IR Peak Assignments for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| > 3000 | C-H Stretch | Aromatic |

| < 3000 | C-H Stretch | Aliphatic (CH₂) |

| 2230 - 2210 | C≡N Stretch | Nitrile |

| 1600, 1500, 1450 | C=C Stretch | Aromatic Ring |

| 850 - 810 | C-H Bend (out-of-plane) | 1,4-disubstituted Aromatic |

FT-Raman spectroscopy is a complementary technique to FT-IR. It involves scattering of monochromatic light from the molecule, providing information about vibrational modes that are often weak or absent in the IR spectrum. In particular, symmetric vibrations and bonds involving non-polar groups tend to produce strong Raman signals.

For this compound, the symmetric stretching of the benzene (B151609) ring and the C≡N stretching vibration are expected to be strong in the Raman spectrum. The nitrile stretch, while also IR active, is characteristically strong in Raman. The symmetrical "ring breathing" mode of the para-substituted benzene ring, typically around 800-850 cm⁻¹, is another prominent feature.

Expected FT-Raman Peak Assignments for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| > 3000 | C-H Stretch | Aromatic |

| 2230 - 2210 | C≡N Stretch | Nitrile (Strong) |

| ~1600 | C=C Stretch | Aromatic Ring (Strong) |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. By probing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and spatial relationships of atoms.

¹H NMR spectroscopy provides information about the number of different types of protons and their neighboring protons. The spectrum of this compound is expected to show distinct signals for the aromatic and aliphatic protons.

The para-substituted aromatic ring will exhibit a characteristic AA'BB' splitting pattern, which often appears as two distinct doublets. The two aromatic protons closer to the electron-withdrawing nitrile group will be shifted downfield compared to the two protons closer to the ethyl group. The ethyl chain protons (-CH₂-CH₂-Cl) will appear as two triplets, resulting from coupling to each other. The methylene (B1212753) group attached to the chlorine atom will be more deshielded and appear further downfield than the methylene group attached to the benzene ring.

Predicted ¹H NMR Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~ 7.6 | Doublet | 2H | Aromatic H (ortho to -CN) |

| ~ 7.3 | Doublet | 2H | Aromatic H (ortho to -CH₂CH₂Cl) |

| ~ 3.8 | Triplet | 2H | -CH₂-Cl |

¹³C NMR spectroscopy maps the carbon framework of the molecule. Due to the molecule's symmetry, this compound is expected to show six distinct carbon signals: four for the aromatic ring (two quaternary, two methine), one for the nitrile group, and two for the ethyl chain. The nitrile carbon is typically found in the 115-120 ppm range. The aromatic carbons' chemical shifts are influenced by the substituents. The carbon attached to the nitrile group (C-CN) and the carbon attached to the ethyl group (C-CH₂) will be quaternary and can be distinguished from the protonated aromatic carbons.

Predicted ¹³C NMR Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Carbon Type | Assignment |

|---|---|---|

| ~ 145 | Quaternary | Aromatic C (para to -CN) |

| ~ 132 | Methine | Aromatic CH (ortho to -CN) |

| ~ 130 | Methine | Aromatic CH (ortho to -CH₂CH₂Cl) |

| ~ 118 | Nitrile | -C≡N |

| ~ 112 | Quaternary | Aromatic C (ipso to -CN) |

| ~ 42 | Methylene | -CH₂-Cl |

Two-dimensional NMR experiments are essential for unambiguously assigning all proton and carbon signals and confirming the molecular structure. wikipedia.org

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other. youtube.comsdsu.edu For this compound, COSY would show a cross-peak between the two triplets of the ethyl chain, confirming their adjacency. It would also show a cross-peak between the two aromatic doublets, confirming their ortho relationship on the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to. wikipedia.orgemerypharma.com The HSQC spectrum would show four cross-peaks:

The aromatic protons at ~7.6 ppm correlating to the carbon at ~132 ppm.

The aromatic protons at ~7.3 ppm correlating to the carbon at ~130 ppm.

The aliphatic protons at ~3.8 ppm correlating to the carbon at ~42 ppm.

The aliphatic protons at ~3.1 ppm correlating to the carbon at ~38 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings (2-3 bonds) between protons and carbons, which is crucial for connecting different parts of the molecule. wikipedia.orgsdsu.edu Key HMBC correlations would include:

Correlations from the benzylic protons (Ar-CH₂-) to the ipso-aromatic carbon, the two ortho-aromatic carbons, and the other ethyl carbon.

Correlations from the aromatic protons to the quaternary nitrile-bearing carbon, confirming the position of the nitrile group.

Correlations from the aromatic protons ortho to the nitrile group to the nitrile carbon itself.

These combined spectroscopic data provide a definitive and detailed structural characterization of this compound.

Mass Spectrometry for Molecular Mass and Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of its molecular ion. For this compound (C₉H₈ClN), the molecular mass is 165.62 g/mol . chembk.combldpharm.com In a typical electron ionization (EI) mass spectrum, the molecule would be expected to show a molecular ion peak [M]⁺ at an m/z (mass-to-charge ratio) of 165/167, with the characteristic 3:1 isotopic pattern for chlorine.

The fragmentation of the molecular ion is governed by the stability of the resulting fragments. The structure of this compound suggests several predictable fragmentation pathways based on the principles observed in similar aromatic and halogenated compounds. youtube.com

Alpha-Cleavage (Benzylic Cleavage): The bond between the two carbon atoms of the ethyl group is susceptible to cleavage. This would result in the formation of a benzyl (B1604629) cation stabilized by the benzonitrile (B105546) group (m/z 116) and a chloroethyl radical, or a tropylium (B1234903) ion (m/z 91) through rearrangement, a common fragmentation for alkylbenzenes. youtube.com

Loss of Chlorine: The molecular ion can lose a chlorine radical (Cl•) to form a carbocation at m/z 130. This fragment would be represented as [M-Cl]⁺.

Loss of HCl: A common fragmentation pathway for alkyl chlorides is the elimination of a neutral hydrogen chloride (HCl) molecule, which would lead to a fragment ion at m/z 129.

Loss of Ethene (McLafferty Rearrangement not applicable): While elimination of a neutral alkene is common, a classic McLafferty rearrangement is not possible due to the lack of a gamma-hydrogen. However, other rearrangements could lead to the loss of ethene (C₂H₄), resulting in a 4-chlorobenzonitrile (B146240) radical cation at m/z 137.

These fragmentation pathways are theoretical and based on established principles of mass spectrometry. youtube.comnih.gov The relative abundance of each fragment ion would depend on the ionization energy and the stability of the formed ions and neutral species.

Table 1: Predicted Mass Spectrometry Fragmentation of this compound

| Fragment Ion | Proposed Formula | m/z (Mass-to-Charge Ratio) | Proposed Fragmentation Pathway |

| Molecular Ion | [C₉H₈ClN]⁺• | 165/167 | Ionization of the parent molecule |

| Loss of Chlorine Radical | [C₉H₈N]⁺ | 130 | Cleavage of the C-Cl bond |

| Loss of Hydrogen Chloride | [C₉H₇N]⁺• | 129 | Elimination of a neutral HCl molecule |

| Fragment from Benzylic Cleavage | [C₈H₆N]⁺ | 116 | Cleavage of the C-C bond in the ethyl side chain |

| Tropylium Ion | [C₇H₇]⁺ | 91 | Rearrangement following cleavage of the ethyl group |

Electronic Absorption Spectroscopy (UV-Vis) for Electronic Transitions and Conjugation

Electronic absorption spectroscopy, or UV-Vis spectroscopy, provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from a lower energy ground state to a higher energy excited state. The UV-Vis spectrum of this compound is primarily determined by the benzonitrile chromophore.

The benzene ring and the nitrile group (-C≡N) form a conjugated system. This conjugation lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), causing absorption to occur at longer wavelengths compared to non-conjugated systems. The primary electronic transitions expected for this molecule are π→π* transitions, which are characteristic of aromatic systems. libretexts.org These transitions involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital and are typically associated with high molar absorptivity. libretexts.org

The spectrum of benzene in a non-polar solvent shows a strong absorption band around 254 nm. sciencepublishinggroup.com For this compound, the nitrile group's conjugation with the ring and the auxochromic effect of the chloroethyl substituent are expected to cause a bathochromic shift (a shift to longer wavelengths) of these absorption bands.

Additionally, weaker n→π* transitions may be observed. libretexts.org These involve the excitation of a non-bonding electron (from the lone pairs on the nitrogen of the nitrile group or the chlorine atom) to an antibonding π* orbital. These transitions are symmetry-forbidden in many cases and thus have much lower intensities than π→π* transitions. libretexts.org The polarity of the solvent can influence the position of these absorption bands; n→π* transitions typically undergo a hypsochromic (blue) shift in polar solvents, while π→π* transitions may show a slight bathochromic (red) shift. libretexts.orgsciencepublishinggroup.com

Table 2: Expected Electronic Transitions for this compound

| Transition Type | Orbitals Involved | Expected Wavelength Region | Characteristics |

| π→π | Bonding π orbital → Antibonding π orbital | ~240-280 nm | High intensity (high molar absorptivity) libretexts.org |

| n→π | Non-bonding orbital (N, Cl) → Antibonding π orbital | >280 nm | Low intensity (low molar absorptivity) libretexts.org |

X-ray Crystallography for Solid-State Molecular Structure Determination and Intermolecular Interactions

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While specific crystallographic data for this compound is not available in the surveyed literature, its solid-state structure can be reliably predicted based on the analysis of closely related compounds, such as 4-(chloromethyl)benzonitrile (B47464) and other substituted benzonitriles. researchgate.netnih.gov

The molecular structure would feature a planar benzene ring, with the nitrile group lying in the same plane to maximize conjugation. The bond lengths and angles of the benzonitrile moiety would be consistent with standard values. The chloroethyl group would exhibit tetrahedral geometry around its sp³ hybridized carbon atoms, with some rotational freedom around the C-C single bonds.

π-π Stacking Interactions: The aromatic rings of adjacent molecules are likely to stack on top of each other. This interaction is common in aromatic compounds and contributes significantly to crystal stability. nih.gov The geometry is often parallel-displaced rather than a direct face-to-face stacking.

C-H···N Hydrogen Bonds: The nitrogen atom of the nitrile group is a good hydrogen bond acceptor. Weak hydrogen bonds are expected to form between this nitrogen and hydrogen atoms from the aromatic ring or the ethyl group of neighboring molecules, linking them into chains or networks. researchgate.net

C-H···π Interactions: A hydrogen atom from the ethyl group of one molecule can interact with the electron-rich π-cloud of the benzene ring of an adjacent molecule. researchgate.net

Halogen-involved Interactions: The chlorine atom can participate in weak intermolecular interactions, such as C-H···Cl hydrogen bonds or C-Cl···π interactions.

These varied interactions would work in concert to create a stable, three-dimensional crystalline network. nih.govmdpi.com The specific combination and geometry of these interactions would determine the crystal system and space group of the compound.

Table 3: Predicted Intermolecular Interactions in Crystalline this compound

| Interaction Type | Donor | Acceptor | Description |

| π-π Stacking | Benzene Ring (π-system) | Benzene Ring (π-system) | Attraction between the π-electron clouds of adjacent aromatic rings. nih.gov |

| C-H···N Hydrogen Bond | C-H (Aromatic or Ethyl) | Nitrile Nitrogen (Lone Pair) | A weak hydrogen bond linking molecules via the nitrile group. researchgate.net |

| C-H···π Interaction | C-H (Ethyl) | Benzene Ring (π-system) | An interaction between a C-H bond and the face of an aromatic ring. researchgate.net |

| C-H···Cl Hydrogen Bond | C-H (Aromatic or Ethyl) | Chlorine Atom (Lone Pair) | A weak hydrogen bond involving the chlorine atom as the acceptor. |

Computational Chemistry and Theoretical Investigations of 4 2 Chloroethyl Benzonitrile

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to modern chemistry, enabling the prediction of molecular properties with high accuracy. These calculations solve the Schrödinger equation for a given molecule, providing detailed information about its electronic structure and energy.

Density Functional Theory (DFT) has become a ubiquitous method in computational chemistry due to its favorable balance of accuracy and computational cost. researchgate.net Instead of dealing with the complex many-electron wavefunction, DFT focuses on the electron density, a simpler quantity, to determine the ground-state properties of a molecule.

A primary application of DFT is geometry optimization . This process involves finding the three-dimensional arrangement of atoms that corresponds to the lowest energy, known as the equilibrium geometry. By employing functionals like B3LYP and basis sets such as 6-311G(d,p), a stable molecular structure can be calculated. researchgate.net The result of this optimization provides key data including bond lengths, bond angles, and dihedral angles. While specific DFT studies on 4-(2-Chloroethyl)benzonitrile are not prevalent in publicly accessible literature, the optimized geometry of related benzonitrile (B105546) derivatives has been successfully determined using these methods. researchgate.net

Table 1: Representative Theoretical Bond Lengths and Angles for a Benzonitrile Moiety (Illustrative) This table is illustrative of typical data obtained from DFT calculations and does not represent specific findings for this compound.

| Parameter | Bond/Angle | Typical Calculated Value (B3LYP/6-31G(d,p)) |

|---|---|---|

| Bond Length | C≡N | ~1.15 Å |

| C-C (aromatic) | ~1.39 - 1.40 Å | |

| C-H (aromatic) | ~1.08 Å | |

| Bond Angle | C-C-C (aromatic) | ~120° |

| C-C≡N | ~180° |

Once the geometry is optimized, DFT can be used to calculate the total electronic energy of the molecule. This energy is a critical parameter for determining the molecule's stability and can be used to predict thermodynamic properties.

To investigate the properties of molecules in their electronically excited states, an extension of DFT known as Time-Dependent Density Functional Theory (TD-DFT) is employed. researchgate.netrsc.org TD-DFT is a powerful tool for predicting electronic absorption spectra, which are crucial for understanding how a molecule interacts with light. rsc.org

Electronic Structure Analysis

A detailed analysis of the electronic structure reveals the distribution of electrons within the molecule, which is key to understanding its reactivity, stability, and intermolecular interactions.

The frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to the chemical reactivity of a molecule. aimspress.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.net The energy of the HOMO is related to the ionization potential, and the LUMO energy is related to the electron affinity.

The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical parameter for determining molecular stability. nih.gov A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. aimspress.comnih.gov Conversely, a small gap indicates that the molecule is more polarizable and more reactive. nih.gov The distribution of the HOMO and LUMO across the molecule indicates the likely sites for electrophilic and nucleophilic attack, respectively. In benzonitrile derivatives, the HOMO is often located on the benzene (B151609) ring, while the LUMO can be distributed over the nitrile group and the ring. researchgate.netresearchgate.net

Table 2: Illustrative Frontier Molecular Orbital Energies and Related Parameters This table presents typical quantum chemical descriptors derived from HOMO-LUMO energies. The values are for illustrative purposes and are not specific to this compound.

| Parameter | Formula | Description |

|---|---|---|

| HOMO Energy (EHOMO) | - | Energy of the highest occupied molecular orbital. |

| LUMO Energy (ELUMO) | - | Energy of the lowest unoccupied molecular orbital. |

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. nih.gov |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. |

| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | Measures the power to attract electrons. |

| Electrophilicity Index (ω) | χ² / (2η) | Measures the propensity to accept electrons. |

Natural Bond Orbital (NBO) analysis is a computational technique that translates the complex, delocalized molecular orbitals into a more intuitive picture of localized bonds and lone pairs, resembling a Lewis structure. wikipedia.org This method provides valuable insights into charge delocalization and hyperconjugative interactions within a molecule. acadpubl.eu

NBO analysis examines the interactions between filled "donor" NBOs (bonds or lone pairs) and empty "acceptor" NBOs (antibonds or Rydberg orbitals). The strength of these interactions is quantified by the second-order perturbation energy, E(2). A larger E(2) value indicates a more significant interaction and greater stabilization of the molecule. acadpubl.eu For example, in molecules containing electronegative atoms and conjugated systems, significant stabilization can arise from the delocalization of lone pair (n) electrons into antibonding (π) orbitals. rsc.org This n→π interaction is a key factor in understanding the electronic structure and reactivity. NBO analysis can also provide information on the hybridization of atomic orbitals and the polarity of bonds. wikipedia.org

The distribution of electronic charge within a molecule is fundamental to its chemical behavior, particularly its noncovalent interactions. dtic.mil The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand this charge distribution. nih.gov It maps the electrostatic potential onto the electron density surface of the molecule.

The MEP map uses a color scale to indicate regions of different electrostatic potential. Typically, red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack. Blue indicates regions of positive potential (electron-poor), which are susceptible to nucleophilic attack. Green and yellow represent regions of intermediate or near-zero potential. researchgate.net For a molecule like this compound, one would expect to see negative potential around the nitrogen atom of the nitrile group and the chlorine atom due to their high electronegativity. dtic.mil Positive potential would likely be found around the hydrogen atoms. The MEP surface is invaluable for predicting how a molecule will interact with other molecules, such as receptors or solvents, and for understanding its reactive sites. nih.govaps.org

Reactivity and Stability Assessments

Computational chemistry offers powerful tools to predict the reactivity and stability of molecules without the need for laboratory experiments. By calculating the electronic structure of a molecule like this compound, we can identify which parts of the molecule are most likely to participate in chemical reactions.

The Fukui function is a key concept in Density Functional Theory (DFT) that helps to identify the most reactive sites within a molecule. scm.com It quantifies how the electron density at a specific point changes when an electron is added to or removed from the molecule. faccts.de This allows for the prediction of sites susceptible to different types of chemical attacks:

Nucleophilic Attack (f+) : Identifies sites that are most likely to accept an electron. These are the electrophilic sites of the molecule.

Electrophilic Attack (f-) : Identifies sites that are most likely to donate an electron. These are the nucleophilic sites of the molecule. faccts.de

Radical Attack (f0) : Averages the propensities for nucleophilic and electrophilic attack to predict sites susceptible to radical reactions.

For this compound, the primary reactive centers would be the nitrile group (-C≡N), the aromatic ring, and the chloroethyl side chain. The nitrogen atom of the nitrile group, with its lone pair of electrons, is expected to be a primary site for electrophilic attack. Conversely, the carbon atom of the nitrile group and the carbon atom bonded to the chlorine are potential sites for nucleophilic attack. The dual descriptor (Δf), which is the difference between f+ and f-, can unambiguously highlight these regions. researchgate.net

Table 1: Hypothetical Condensed Fukui Function Values for Key Atoms in this compound This table is an illustrative example of expected values to demonstrate the concept.

| Atom | f+ (for Nucleophilic Attack) | f- (for Electrophilic Attack) | Δf (Dual Descriptor) | Predicted Reactivity |

| C (nitrile) | 0.25 | 0.05 | 0.20 | Electrophilic |

| N (nitrile) | 0.08 | 0.30 | -0.22 | Nucleophilic |

| C1 (ring, attached to CN) | 0.04 | 0.03 | 0.01 | Low Reactivity |

| C4 (ring, attached to ethyl) | 0.06 | 0.05 | 0.01 | Low Reactivity |

| Cα (ethyl, attached to ring) | 0.03 | 0.02 | 0.01 | Low Reactivity |

| Cβ (ethyl, attached to Cl) | 0.18 | 0.04 | 0.14 | Electrophilic |

| Cl (chloro) | 0.10 | 0.15 | -0.05 | Nucleophilic |

The Electron Localization Function (ELF) is a method used to visualize the spatial localization of electrons in a molecule. wikipedia.org It provides a chemically intuitive picture of chemical bonds, lone pairs, and atomic core shells. analis.com.my An ELF analysis for this compound would be expected to show:

High ELF values (approaching 1.0) in regions corresponding to the covalent bonds (C-C, C-H, C-N, C-Cl), indicating a high probability of finding a localized electron pair.

Distinct localization domains (basins) corresponding to the lone pairs on the nitrogen and chlorine atoms.

A clear separation between core electron shells and the valence shell where chemical bonding occurs. wikipedia.org

The Reduced Density Gradient (RDG) is a tool used to identify and visualize non-covalent interactions (NCIs) in real space. mdpi.com It analyzes the relationship between electron density and its gradient. A plot of the RDG against the sign of the second eigenvalue of the electron density Hessian matrix can distinguish between:

Strong attractive interactions (like hydrogen bonds), which appear as blue-colored isosurfaces.

Weak van der Waals interactions , appearing in green.

Strong repulsive interactions (steric clashes), appearing in red.

For this compound, RDG analysis would be valuable for visualizing potential weak intramolecular interactions, such as a possible weak hydrogen bond between one of the ethyl protons and the π-system of the benzene ring or the nitrogen atom, as well as any steric repulsion between the chloroethyl chain and the ring.

Table 2: Expected Findings from ELF and RDG Analysis of this compound This table provides a summary of the anticipated results from these analyses.

| Analysis | Feature | Expected Observation |

| ELF | Covalent Bonds | High localization basins along the C-C, C-H, C≡N, and C-Cl bond paths. |

| Lone Pairs | Distinct basins corresponding to the lone pairs on the N and Cl atoms. | |

| RDG | Intramolecular Interactions | Potential for weak van der Waals interactions (green surfaces) between the side chain and the ring. Possible steric repulsion (red surfaces) depending on the conformation. |

Molecular Dynamics Simulations of this compound in Solution or Complex Systems

A typical simulation would involve placing a model of this compound in a simulation box filled with a chosen solvent (e.g., water, methanol, or DMSO). The interactions between all atoms are defined by a force field, and Newton's equations of motion are solved iteratively to trace the trajectory of the system over time.

Analysis of the MD trajectory can yield valuable information:

Conformational Analysis : By monitoring the dihedral angles of the chloroethyl side chain, one can determine the preferred conformations of the molecule in solution and the energy barriers between them.

Solvation Structure : Radial Distribution Functions (RDFs) can be calculated to determine the probability of finding solvent molecules at a certain distance from specific atoms of the solute. For instance, the RDF around the nitrile nitrogen would reveal how solvent molecules arrange themselves to interact with the polar nitrile group. Studies on neat benzonitrile have shown evidence of specific local ordering due to these interactions. stanford.edu

Dynamical Properties : The simulation can be used to calculate properties like the diffusion coefficient, which describes how the molecule moves through the solvent, and reorientational correlation times, which describe how quickly it tumbles.

Table 3: Illustrative Parameters for a Hypothetical Molecular Dynamics Simulation

| Parameter | Example Value/Setting | Purpose |

| System | 1 molecule of this compound in a 40Å x 40Å x 40Å box of water | To simulate the behavior in an aqueous environment. |

| Force Field | OPLS-AA / AMBER | To define the potential energy and forces between atoms. |

| Ensemble | NPT (Isothermal-Isobaric) | To simulate conditions of constant temperature and pressure. |

| Temperature | 298 K (25 °C) | To mimic standard room temperature conditions. |

| Simulation Time | 100 nanoseconds | To allow for sufficient sampling of molecular motion and interactions. |

| Analysis | RMSD, RDF, Dihedral Angle Distribution | To assess structural stability, solvation shells, and preferred conformations. |

Synthetic Applications and Derivatization Strategies of 4 2 Chloroethyl Benzonitrile

Role as a Building Block in Complex Organic Synthesis

The dual reactivity of 4-(2-chloroethyl)benzonitrile, stemming from its electrophilic chloroethyl side chain and its cyano group, positions it as a key intermediate in the synthesis of a wide array of complex organic molecules.

The chloroethyl group in this compound serves as a potent electrophile, readily undergoing nucleophilic substitution reactions with various nitrogen-containing nucleophiles to form heterocyclic structures.

Imidazoles: The synthesis of imidazole (B134444) derivatives can be achieved through multi-step reaction sequences. One plausible route involves the reaction of this compound with an amine to form a secondary amine intermediate. This intermediate can then react with a suitable carbonyl compound or its equivalent, followed by cyclization and oxidation, to yield the desired imidazole ring. While direct one-pot syntheses of imidazoles from aromatic nitriles using nickel catalysts have been reported, the presence of the reactive chloroethyl group in this compound offers an alternative handle for constructing the imidazole ring system through sequential bond formation. rsc.org

Piperazines: this compound is a highly effective precursor for the synthesis of 1-arylpiperazine derivatives, a scaffold prevalent in many pharmaceuticals. researchgate.netnih.gov The synthesis typically involves the reaction of this compound with a primary or secondary amine, leading to the formation of a C-N bond and displacement of the chloride ion. In a common approach, this compound can be reacted with an N-substituted amine to yield a tertiary amine, which can then undergo further reactions. Alternatively, reaction with a diamine can lead to the direct formation of the piperazine (B1678402) ring. For instance, reaction with bis(2-chloroethyl)amine (B1207034) hydrochloride in the presence of a base can lead to the formation of the piperazine ring attached to the benzonitrile (B105546) moiety. researchgate.net The resulting N-arylpiperazine can then be further functionalized. researchgate.net

| Heterocycle | General Synthesis Strategy | Key Reaction |

| Imidazoles | Sequential reaction with amines and carbonyl compounds | Nucleophilic substitution, cyclization |

| Piperazines | Reaction with diamines or bis(2-chloroethyl)amine | Nucleophilic substitution |

This table presents generalized strategies and not specific, cited reaction conditions.

The chloroethyl group of this compound provides a convenient anchor point for the introduction of various aliphatic chains, leading to a diverse range of aryl nitrile scaffolds. This is particularly evident in the synthesis of piperazine derivatives, where the nitrogen atom of the piperazine ring can be alkylated with a variety of aliphatic halides. nih.gov This allows for the systematic modification of the molecule's properties, such as lipophilicity and steric bulk, which is a crucial aspect of drug design and optimization.

Furthermore, the nitrile group itself can be a site for introducing aliphatic chains. For example, Grignard reagents can add to the nitrile to form an intermediate imine anion, which upon hydrolysis yields a ketone with a newly introduced aliphatic group. openstax.org This reaction transforms the linear nitrile into a branched ketone structure, significantly increasing the molecular complexity.

The presence of two distinct reactive sites in this compound makes it an ideal substrate for the construction of multi-functionalized molecules through sequential or one-pot multi-component reactions. nih.govyoutube.com The chloroethyl group can undergo nucleophilic substitution with a wide range of nucleophiles, including amines, thiols, and alkoxides, to introduce new functional groups. Simultaneously or sequentially, the nitrile group can be transformed into other functionalities such as amines, carboxylic acids, or ketones. openstax.orglibretexts.orglibretexts.org

This orthogonal reactivity allows for the programmed assembly of complex molecular architectures. For instance, a molecule containing both a piperazine ring (derived from the chloroethyl group) and a tetrazole ring (derived from the nitrile group) could be synthesized, leading to a highly functionalized scaffold with potential applications in medicinal chemistry.

Derivatization for Enhanced Analytical Performance

Chemical derivatization is a powerful technique to improve the analytical performance of a compound by modifying its chemical structure to enhance its detectability or improve its chromatographic behavior. libretexts.orgjfda-online.com For this compound, derivatization strategies can target either the chloroethyl group or the nitrile moiety.

Gas Chromatography (GC): For GC analysis, derivatization is often employed to increase the volatility and thermal stability of analytes. While this compound is reasonably volatile, derivatization can be beneficial, especially for trace analysis. The chloroethyl group can be targeted for derivatization. For instance, reaction with a higher molecular weight alcohol in the presence of a base could lead to an ether derivative with altered retention time. researchgate.net Another approach involves the reduction of the nitrile group to an amine, which can then be acylated or silylated to produce a less polar and more volatile derivative. libretexts.orgjfda-online.com

High-Performance Liquid Chromatography (HPLC): In HPLC, derivatization is primarily used to introduce a chromophore or fluorophore to enhance UV or fluorescence detection. hta-it.com The chloroethyl group is an excellent handle for such derivatizations. Nucleophilic substitution with a reagent containing a strong chromophore, such as a nitrophenyl or dansyl group, can significantly increase the molar absorptivity of the molecule, thereby improving its detection limit in UV-Vis spectrophotometry. nih.govresearchgate.net For example, reacting this compound with a reagent like 1-(4-nitrophenyl)piperazine (B103982) could introduce a highly UV-active moiety. nih.gov

| Analytical Technique | Target Functional Group | Derivatization Reaction | Purpose |

| GC | Nitrile | Reduction to amine, followed by acylation/silylation | Increase volatility, improve peak shape |

| HPLC | Chloroethyl | Nucleophilic substitution with a chromophoric reagent | Enhance UV detection |

| HPLC | Chloroethyl | Nucleophilic substitution with a fluorophoric reagent | Enhance fluorescence detection |

This table outlines potential strategies based on general derivatization principles.

Enhanced spectroscopic detection is a direct consequence of the derivatization strategies employed for improved chromatographic performance. By introducing a functional group with strong absorption or emission properties, the sensitivity and selectivity of spectroscopic detection methods can be dramatically improved.

UV-Visible Spectroscopy: The introduction of a chromophore, as mentioned for HPLC, leads to a significant increase in the molar extinction coefficient of the derivative at a specific wavelength. This allows for more accurate and sensitive quantitation using UV-Visible spectrophotometry. The choice of the derivatizing agent can be tailored to shift the absorption maximum to a region with less interference from the sample matrix. nih.govresearchgate.net

Fluorescence Spectroscopy: For highly sensitive applications, derivatization with a fluorescent tag is a powerful approach. nih.govrsc.org The chloroethyl group can react with a variety of fluorescent labeling agents, such as those containing dansyl, fluorescein, or rhodamine moieties. The resulting fluorescent derivative can be detected at very low concentrations using fluorescence spectroscopy, offering a significant advantage in trace analysis. The use of metallic nanostructures in proximity to the fluorophore can further enhance the fluorescence signal, a phenomenon known as metal-enhanced fluorescence. nih.gov

Advanced Chemical Modification and Functionalization of this compound

The bifunctional nature of this compound, featuring a reactive chloroethyl group and a versatile nitrile moiety, makes it a valuable building block for the synthesis of a diverse array of more complex molecules. Advanced chemical modifications and functionalization strategies can selectively target one or both of these groups to construct novel molecular architectures with potential applications in medicinal chemistry and materials science. These strategies primarily involve nucleophilic substitution at the chloroethyl side chain and transformations of the nitrile group.

The chloroethyl group serves as an electrophilic site, amenable to nucleophilic substitution reactions. This allows for the introduction of various functional groups, leading to a wide range of derivatives. For instance, the chlorine atom can be displaced by nitrogen, oxygen, or sulfur-containing nucleophiles, providing access to amines, ethers, and thioethers, respectively. A notable transformation is the reaction with sodium azide (B81097) to form 4-(2-azidoethyl)benzonitrile. This azide derivative can then be a precursor for the synthesis of triazoles or can be reduced to the corresponding primary amine, 4-(2-aminoethyl)benzonitrile. The amino derivative is a key intermediate for the synthesis of various biologically active compounds, including phenethylamines. mdpi.comekb.eggoogle.com

The nitrile group offers another avenue for functionalization. It can undergo reduction to a primary amine, providing an alternative route to 4-(2-aminoethyl)benzonitrile. Furthermore, the nitrile group can participate in cycloaddition reactions, most notably with azides to form tetrazole rings. ekb.egugm.ac.idnih.gov The [3+2] cycloaddition of the nitrile with sodium azide, often catalyzed by various metals, is a common method for the synthesis of 5-substituted-1H-tetrazoles. ajgreenchem.com This transformation is significant as the tetrazole ring is a well-recognized bioisostere for the carboxylic acid group in medicinal chemistry. nih.gov The nitrile can also be hydrolyzed to a carboxylic acid, though this typically requires harsh reaction conditions.

The dual reactivity of this compound allows for sequential or one-pot multi-component reactions to build complex heterocyclic systems. For example, intramolecular cyclization reactions can be designed to form fused ring systems. While direct examples involving this compound are not extensively documented in readily available literature, the known reactivity of the chloroethyl and nitrile functionalities suggests its potential as a precursor for the synthesis of isoquinoline (B145761) and other nitrogen-containing heterocyclic derivatives. google.comnih.govnih.gov

The following tables summarize some of the key derivatization strategies for this compound, based on the reactivity of its functional groups.

Table 1: Functionalization via Nucleophilic Substitution of the Chloroethyl Group

| Nucleophile | Reagent Example | Product | Potential Subsequent Transformations |

| Azide | Sodium Azide (NaN₃) | 4-(2-Azidoethyl)benzonitrile | Reduction to amine, Cycloadditions |

| Amines | Ammonia (B1221849), Primary/Secondary Amines | 4-(2-Aminoethyl)benzonitrile derivatives | Amide formation, Further alkylation |

| Hydroxide (B78521) | Sodium Hydroxide (NaOH) | 4-(2-Hydroxyethyl)benzonitrile | Etherification, Esterification |

| Thiolates | Sodium Thiolate (NaSR) | 4-(2-Thioethyl)benzonitrile derivatives | Oxidation to sulfoxides/sulfones |

| Cyanide | Sodium Cyanide (NaCN) | 4-(2-Cyanoethyl)benzonitrile | Hydrolysis to dicarboxylic acid, Reduction to diamine |

Table 2: Functionalization via Reactions of the Nitrile Group

| Reaction Type | Reagents | Product Class | Significance/Application |

| Reduction | Lithium Aluminum Hydride (LiAlH₄), Catalytic Hydrogenation | Primary Amines (Phenethylamines) | Important pharmacophores |

| Cycloaddition | Sodium Azide (NaN₃) | Tetrazoles | Carboxylic acid bioisosteres in drug design |

| Hydrolysis | Strong Acid/Base (e.g., H₂SO₄, NaOH) | Carboxylic Acids | Intermediate for further derivatization |

| Addition of Grignard Reagents | Organomagnesium Halides (RMgX) | Ketones | Carbon-carbon bond formation |

These derivatization strategies highlight the synthetic utility of this compound as a versatile intermediate for accessing a wide range of functionalized molecules and complex heterocyclic scaffolds.

Future Directions and Emerging Research Avenues for 4 2 Chloroethyl Benzonitrile

Development of Novel Green Synthetic Routes with Improved Atom Economy

The principles of green chemistry are increasingly pivotal in modern chemical synthesis, emphasizing the need for environmentally benign processes with high efficiency. A significant future direction for 4-(2-Chloroethyl)benzonitrile lies in the development of sustainable synthetic methodologies. One promising approach is the adoption of ionic liquids, which can function as recyclable catalysts and solvents, eliminating the need for hazardous metal catalysts and simplifying product separation. rsc.orgrsc.orgsemanticscholar.org

Research has demonstrated a novel green synthetic route for benzonitriles using a hydroxylamine-based ionic salt, which acts as a co-solvent, catalyst, and phase-separation agent. rsc.orgsemanticscholar.org This method avoids the use of metal salt catalysts and the corrosive hydrochloric acid associated with traditional methods using hydroxylamine hydrochloride. rsc.orgsemanticscholar.org The process boasts excellent yields and allows for the easy recovery and direct recycling of the ionic liquid. rsc.orgrsc.org Applying this methodology to the synthesis of this compound could significantly reduce its environmental footprint. Under optimal conditions, this approach has achieved 100% conversion and yield for benzonitrile (B105546) synthesis. rsc.orgrsc.org

| Parameter | Condition | Outcome | Reference |

| Reactants | Benzaldehyde, Hydroxylamine Ionic Salt | 100% Conversion | rsc.orgrsc.org |

| Catalyst/Solvent | Ionic Liquid [HSO3-b-Py]·HSO4 | No metal catalyst needed | rsc.org |

| Temperature | 120 °C | 100% Benzonitrile Yield | rsc.orgrsc.org |

| Reaction Time | 2 hours | Simplified separation | rsc.orgrsc.org |

| Recyclability | Ionic liquid recovered by phase separation | Direct recycling possible | rsc.orgrsc.org |

This interactive table summarizes the key features of a green synthetic route for benzonitriles that could be adapted for this compound.

Exploration of New Catalytic Systems for Specific Transformations of this compound

The functional groups of this compound—the chloroethyl side chain and the nitrile group—are both amenable to a wide range of catalytic transformations. Future research will likely focus on employing novel catalytic systems to selectively modify this molecule, thereby creating a library of new derivatives with diverse functionalities.

Organocatalysis: Chiral N-heterocyclic carbenes (NHCs) have emerged as powerful organocatalysts for the asymmetric synthesis of complex molecules. nih.gov Research into the atroposelective synthesis of axially chiral benzonitriles using NHC catalysts demonstrates a sophisticated method for controlling stereochemistry. nih.gov This approach could be explored to create chiral derivatives of this compound, which may have applications in pharmaceuticals or as chiral ligands. nih.gov

Transition Metal Catalysis: Nickel-catalyzed C(sp³)–H functionalization represents an atom-economical method for forming new carbon-carbon bonds. acs.org This strategy could be applied to the ethyl side chain of this compound, allowing for its alkylation or arylation under mild conditions without the need for strong bases. acs.org Furthermore, catalytic hydrogenation using various metal catalysts can selectively reduce the nitrile group to a primary amine, a foundational transformation in organic synthesis. researchgate.net

Photoredox Catalysis: Visible-light photoredox catalysis is a rapidly developing field that enables the generation of reactive radical species under exceptionally mild conditions. researchgate.net This technology has been successfully used for the synthesis of aryl nitriles from benzyl (B1604629) alcohols. researchgate.net Future work could explore photocatalytic transformations of the chloroethyl group or the aromatic ring of this compound.

| Catalytic System | Transformation | Potential Application for this compound | Reference |

| N-Heterocyclic Carbenes (Organocatalysis) | Atroposelective synthesis of chiral benzonitriles | Creation of novel, enantiomerically enriched derivatives. | nih.gov |

| Nickel(0) Complexes | C(sp³)–H functionalization of benzyl nitriles | Selective modification of the ethyl side chain. | acs.org |

| Cobalt or Silver Nanoparticles | Catalytic hydrogenation of nitriles | Reduction of the nitrile to a primary amine (benzylamine derivative). | researchgate.net |

| Organic Photoredox Catalysts (e.g., 4CzIPN) | Generation of aryl nitriles from precursors | Functionalization via radical-mediated pathways under mild conditions. | researchgate.net |

This interactive table outlines emerging catalytic systems and their potential for transforming this compound.

Advanced Computational Modeling for Predictive Understanding of Reactivity and Selectivity

Computational chemistry, particularly Density Functional Theory (DFT), is an indispensable tool for understanding and predicting chemical reactivity. Applying advanced computational models to this compound can provide deep insights into its electronic structure and reaction mechanisms, guiding future synthetic efforts.

DFT calculations can be used to investigate the effects of substituents on the activation of bonds within a molecule. utexas.edu For this compound, this could involve modeling how the electronic properties of the nitrile and chloroethyl groups influence each other and the aromatic ring, predicting the regioselectivity of electrophilic or nucleophilic aromatic substitution.

Furthermore, DFT is highly effective in studying reaction pathways, such as the [3+2] cycloaddition reactions involving benzonitrile derivatives. mdpi.com Such studies help elucidate the polar nature of these reactions and predict the most favorable reaction channels and regiochemistry. mdpi.com By calculating parameters like global electrophilicity and nucleophilicity, researchers can classify the reactivity of this compound and its potential reaction partners, enabling a more rational design of experiments. mdpi.comnih.gov

| Computational Method | Predicted Property / Application | Relevance to this compound | Reference |

| Density Functional Theory (DFT) | Reaction energetics and pathways | Elucidating mechanisms for transformations of the nitrile or chloroethyl group. | utexas.edumdpi.com |

| Conceptual DFT (CDFT) | Global reactivity indices (electrophilicity, nucleophilicity) | Predicting reactivity in polar reactions like cycloadditions. | mdpi.com |

| Natural Bond Orbital (NBO) Analysis | Charge distribution and orbital interactions | Understanding intramolecular electronic effects and stabilization energies. | nih.gov |

| Time-Dependent DFT (TD-DFT) | Electronic transitions and optical properties | Predicting spectroscopic properties of new derivatives. | nih.gov |

This interactive table details computational methods that can be applied to understand the reactivity of this compound.

Integration of this compound in Supramolecular Chemistry and Nanotechnology Applications

The distinct electronic and structural features of the benzonitrile moiety make it a compelling building block for supramolecular chemistry and nanotechnology. The nitrile group is linear and highly dipolar, properties that are advantageous for creating ordered molecular assemblies like liquid crystals. thieme-connect.de

Supramolecular Self-Assembly: The nitrogen atom of the nitrile group can act as a hydrogen-bond acceptor, directing the self-assembly of molecules in the solid state. nih.gov Research has shown that aryl nitriles can participate in hydrogen-bond-directed intermolecular reactions, forming complex, well-defined architectures. nih.gov Furthermore, supramolecular macrocycles have been designed that can precisely recognize and bind benzonitrile derivatives through non-covalent interactions, mimicking biological key-lock systems. nih.gov The this compound molecule could be designed to participate in such host-guest systems or to form specific supramolecular synthons.

Nanotechnology: The ability of the nitrile group to bind to metal surfaces offers a pathway to construct self-assembled monolayers (SAMs). thieme-connect.de Molecules with a terminal cyano group have been described as "nanoscopic alligator clips" for their ability to attach molecular wires to a metal surface. thieme-connect.de The this compound scaffold could be functionalized to create components for molecular electronics. The chloroethyl group also offers a reactive handle for post-assembly modification, allowing for the covalent capture or further functionalization of a pre-organized supramolecular structure.

| Field | Role of Benzonitrile Moiety | Potential Application of this compound | Reference |

| Supramolecular Chemistry | Hydrogen-bond acceptor, molecular recognition guest | Directed self-assembly into crystalline co-crystals and host-guest complexes. | nih.govnih.gov |

| Liquid Crystals | Polar, linear structural component | Design of novel liquid crystalline materials. | thieme-connect.de |

| Nanotechnology | Binding to metal surfaces ("Alligator Clip") | Formation of self-assembled monolayers on conductive surfaces for molecular electronics. | thieme-connect.de |

| Materials Science | Modifiable functional group | The chloroethyl group allows for post-assembly chemical reactions to create new materials. | nih.gov |

This interactive table summarizes the potential roles for this compound in advanced materials applications.

Q & A

(Basic) What are the recommended synthetic routes for 4-(2-Chloroethyl)benzonitrile in academic laboratories?

Answer:

- Hydrosilylation approach : Use an Fe-based catalyst (e.g., Bu₄N[Fe(CO)₃(NO)]) to introduce the chloroethyl group via hydrosilylation of 4-cyanobenzaldehyde derivatives. This method requires inert conditions and careful temperature control (40–60°C) to avoid side reactions .

- Nucleophilic substitution : React 4-(hydroxymethyl)benzonitrile with thionyl chloride (SOCl₂) to form the chloromethyl intermediate, followed by alkylation with ethylene dihalides. Purification via column chromatography (silica gel, hexane/ethyl acetate) is critical to isolate the product .

(Basic) How can researchers confirm the structural identity of this compound?

Answer:

- Spectroscopic validation :

- ¹H/¹³C NMR : Look for characteristic signals:

- Aromatic protons at δ 7.4–7.8 ppm (C₆H₄ backbone).

- Chloroethyl group protons at δ 3.6–3.8 ppm (-CH₂Cl) and δ 2.8–3.0 ppm (-CH₂CN) .

- X-ray crystallography : Resolve ambiguities in stereochemistry or bond angles (e.g., torsion angles between the chloroethyl and benzonitrile groups) .

(Advanced) How do solvent effects influence the spectroscopic properties of this compound, and how can researchers mitigate misinterpretation?

Answer:

- Solvent polarity impacts : Polar solvents (e.g., DMSO, MeCN) induce redshifted UV-Vis absorption due to stabilization of the excited state. For fluorescence studies, use low-polarity solvents (e.g., toluene) to minimize solvent relaxation effects .

- Mitigation strategies :

(Advanced) What experimental designs are optimal for studying the reactivity of the chloroethyl group in cross-coupling reactions?

Answer:

- Palladium-catalyzed coupling : Optimize conditions using Pd(PPh₃)₄ (5 mol%), K₂CO₃ (2 equiv), and DMF at 80°C. Monitor reaction progress via TLC to prevent over-alkylation .

- Competitive reaction analysis : Compare reaction rates with analogous bromoethyl derivatives (e.g., 4-(2-bromoethyl)benzonitrile) to assess leaving-group efficiency .

(Advanced) How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

Answer:

- Orthogonal assay validation : Use both cell-based (e.g., cytotoxicity in HeLa cells) and enzymatic assays (e.g., kinase inhibition) to confirm activity profiles .

- Purity verification : Analyze compounds via HPLC-MS (C18 column, acetonitrile/water gradient) to rule out impurities contributing to variability .

- Stereochemical considerations : Evaluate enantiomeric purity using chiral chromatography (e.g., Chiralpak AD-H column) if the compound has stereocenters .

(Advanced) What computational methods are effective for predicting the stability of this compound under varying pH conditions?

Answer:

- DFT calculations : Model hydrolysis pathways at different pH levels. Key parameters include bond dissociation energies (BDEs) for C-Cl and C-CN bonds .

- pKa prediction : Use software like MarvinSketch to estimate protonation states and identify reactive sites under acidic/basic conditions .

(Basic) What safety protocols are essential when handling this compound?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.